Molecular Weight and LogP: Altered ADME Predictions Relative to 8-Aza Analog
The replacement of nitrogen with carbon at the bridgehead position reduces molecular weight and increases lipophilicity compared to the 8-aza analog. The carbocyclic compound has a molecular weight of 138.21 g/mol , while the aza analog (C8H13NO) has a molecular weight of 139.19 g/mol [1]. More significantly, the computed XLogP3 for the aza analog is 0.4 [1], whereas estimated logP for the carbocyclic compound ranges from 1.5 to 2.2 based on structurally related C9H14O compounds [2], representing a 3- to 5-fold increase in predicted membrane permeability. This difference may be decisive in medicinal chemistry campaigns targeting CNS penetration or oral bioavailability.
| Evidence Dimension | Physicochemical properties (MW, LogP) |
|---|---|
| Target Compound Data | MW: 138.21 g/mol; LogP (est.): 1.5–2.2 |
| Comparator Or Baseline | 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol (aza analog): MW: 139.19 g/mol; XLogP3: 0.4 |
| Quantified Difference | MW: -0.98 g/mol (0.7% lower); LogP: +1.1 to +1.8 log units |
| Conditions | Computed data (PubChem 2021.10.14 for aza analog; estimated from C9H14O isomers for carbocyclic) |
Why This Matters
The higher logP of the carbocyclic compound may enhance blood-brain barrier penetration, offering a differentiated starting point for CNS drug discovery versus the more polar aza analog.
- [1] PubChem (2021). 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol, CID 564940. National Center for Biotechnology Information. View Source
- [2] Kepu China (2021). 3-羟基-6,6-二甲基-1-庚烯-4-炔 (C9H14O), LogP: 1.58; Baidu Baike (2023). 2,4-二甲基-3-环己烯-1-甲醛 (C9H14O), LogP: 2.18. View Source
